2-Bromo-1-chloro-3,5-difluorobenzene

Catalog No.
S987571
CAS No.
1020198-58-6
M.F
C6H2BrClF2
M. Wt
227.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-chloro-3,5-difluorobenzene

CAS Number

1020198-58-6

Product Name

2-Bromo-1-chloro-3,5-difluorobenzene

IUPAC Name

2-bromo-1-chloro-3,5-difluorobenzene

Molecular Formula

C6H2BrClF2

Molecular Weight

227.43 g/mol

InChI

InChI=1S/C6H2BrClF2/c7-6-4(8)1-3(9)2-5(6)10/h1-2H

InChI Key

QOFBXVZPBPTCJH-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)Br)Cl)F

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Cl)F

2-Bromo-1-chloro-3,5-difluorobenzene is an organic compound with the molecular formula C₆H₂BrClF₂ and a molecular weight of 227.43 g/mol. This compound features a benzene ring substituted with two fluorine atoms at positions 3 and 5, a bromine atom at position 2, and a chlorine atom at position 1. The structure imparts unique chemical properties that make it a valuable intermediate in organic synthesis.

  • Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides. Common reagents used for these substitutions include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide .
  • Oxidation and Reduction: Under specific conditions, this compound can be oxidized or reduced to yield different derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are often employed, while reducing agents like lithium aluminum hydride or sodium borohydride can facilitate reduction reactions.

The synthesis of 2-Bromo-1-chloro-3,5-difluorobenzene typically involves the following steps:

  • Diazotization: The precursor compound, 4-bromo-3,5-difluoroaniline, is diazotized using isoamyl nitrite in acetonitrile at room temperature.
  • Halogenation: The diazonium salt formed is then reacted with copper(I) chloride and copper(II) chloride in acetonitrile to yield the desired product.
  • Purification: The crude product is purified via silica gel column chromatography, resulting in a yellow oil with an approximate yield of 81% .

Several compounds share structural similarities with 2-Bromo-1-chloro-3,5-difluorobenzene. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
4-Bromo-1-chloro-3,5-difluorobenzeneC₆H₂BrClF₂Similar halogenation pattern but different substitution site.
1-Bromo-4-chloro-2,6-difluorobenzeneC₆H₂BrClF₂Different substitution pattern; less versatile as an intermediate.
4-Chloro-2,6-difluorobromobenzeneC₆H₂BrClF₂Contains both bromine and chlorine but different reactivity profile.

The unique substitution pattern of 2-Bromo-1-chloro-3,5-difluorobenzene contributes to its distinct reactivity and applicability compared to its analogs. Its ability to undergo nucleophilic substitutions while maintaining stability under various conditions makes it an attractive candidate for further research and industrial applications .

XLogP3

3.4

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-1-chloro-3,5-difluorobenzene

Dates

Last modified: 08-16-2023

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